Isobutylcyclohexane
Overview
Description
Isobutylcyclohexane is a chemical compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the properties and reactions of isobutylcyclohexane. For instance, the conformational mobility of related cyclohexyl compounds is analyzed, which can be relevant to understanding the behavior of isobutylcyclohexane under various conditions .
Synthesis Analysis
The synthesis of compounds related to isobutylcyclohexane involves complex reactions. For example, a mixture of cis- and trans-1,2-dimethyl-1,2-diphenyl-1,2-disilacyclohexane was prepared through a reaction involving lithium metal and a catalytic amount of dimethylphenylsilyllithium in THF . Although this does not directly describe the synthesis of isobutylcyclohexane, it provides a glimpse into the types of reactions and conditions that might be used for synthesizing structurally similar compounds.
Molecular Structure Analysis
The molecular structure of isobutylene, a closely related compound to isobutylcyclohexane, has been investigated using electron diffraction. The study found specific internuclear distances and angles, such as C–H and C=C bond lengths and C–C–H bond angles . These findings are crucial for understanding the molecular structure of isobutylcyclohexane, as they can be used to infer the bond lengths and angles in the isobutyl group attached to a cyclohexane ring.
Chemical Reactions Analysis
Chemical reactions involving compounds similar to isobutylcyclohexane have been studied. For instance, cyclohexa-1,4-dienes with a tert-butyl group can function as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by tris(pentafluorophenyl)borane . This suggests that isobutylcyclohexane could potentially participate in similar transfer reactions due to the presence of the isobutyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of isobutylcyclohexane can be inferred from studies on related compounds. The conformational mobility of 2-chlorocyclohexyl isobutyrate, a model compound for polymers with chlorocyclohexyl groups, was analyzed using molecular dynamics, providing insights into the energetic barriers and lifetimes of different conformations . Additionally, the conformational preferences of isobutyl groups on cyclohexane and tetrahydropyran ring systems have been studied, which is relevant for predicting the behavior of isobutylcyclohexane .
Scientific Research Applications
Ionic Transfer Reactions
A study by Walker and Oestreich (2019) explores the development of cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, including hydrocarbons like isobutane and isobutene, for use in metal-free ionic transfer reactions. This research contributes to the advancement of silylium ion chemistry and the design of surrogates for various species, including hydrocarbons (Walker & Oestreich, 2019).
Environmental Fates and Toxicities
Willett et al. (1998) focused on the environmental fates and toxicities of hexachlorocyclohexane (HCH) isomers, which are widely used organochlorine pesticides. This review emphasizes the importance of understanding the environmental impact and health hazards associated with these compounds (Willett, Ulrich, & Hites, 1998).
Nuclear Magnetic Resonance Studies
Campbell, Máckowiak, and Jonas (1992) investigated the conformational isomerization of cyclohexane using nuclear magnetic resonance (NMR). This study contributes to the understanding of molecular dynamics and the impact of environmental factors like pressure and temperature on isomerization (Campbell, Máckowiak, & Jonas, 1992).
Catalyst Research
A study by Kesavan et al. (2001) examined the use of nanostructured iron and cobalt oxides, and iron oxide supported on titania, in the oxidation of cyclohexane with molecular oxygen, demonstrating the potential of these materials in catalytic applications (Kesavan et al., 2001).
Conformational Studies
Hoffmann et al. (2001) analyzed the conformation of isobutyl side chains on cyclohexane and tetrahydropyran ring systems. This research provides insights into the molecular structure and behavior of these compounds (Hoffmann et al., 2001).
Pervaporation Membrane Reactor Study
Korkmaz et al. (2009) investigated the use of polydimethylsiloxane membranes in pervaporation–esterification reactions for producing isobutyl acetate, highlighting the potential of this technique in industrial applications (Korkmaz et al., 2009).
Flotation Reagent Study
Park, Wang, and Wang (2016) conducted a study comparing methyl cyclohexanemethanol and methyl isobutyl carbinol as frothers in coal flotation, demonstrating the effectiveness and safety of these compounds (Park, Wang, & Wang, 2016).
properties
IUPAC Name |
2-methylpropylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROMNOQCNVNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168374 | |
Record name | Isobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Isobutylcyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13389 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isobutylcyclohexane | |
CAS RN |
1678-98-4 | |
Record name | Isobutylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYLCYCLOHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isobutylcyclohexane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC42CWY8XP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.